molecular formula C16H21ClN4O7 B14575331 1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol CAS No. 61423-14-1

1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol

Cat. No.: B14575331
CAS No.: 61423-14-1
M. Wt: 416.8 g/mol
InChI Key: NUTVYXYZHQEAKX-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol is a compound that combines the structural features of a piperidine derivative and a nitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-cyclopentylpiperidine can be synthesized through the chlorination of 2-cyclopentylpiperidine. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.

2,4,6-Trinitrophenol, also known as picric acid, is synthesized through the nitration of phenol. This process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves the continuous nitration of phenol using a mixture of nitric and sulfuric acids. The process is carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-cyclopentylpiperidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The cyclopentyl group can be oxidized to form corresponding ketones or carboxylic acids.

2,4,6-Trinitrophenol undergoes reactions typical of nitro compounds:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or platinum.

Major Products

    Nucleophilic substitution: Formation of substituted piperidines.

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid.

    Reduction: Formation of 2,4,6-triaminophenol.

Scientific Research Applications

1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol has diverse applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-cyclopentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrophenol moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol is unique due to its combination of a piperidine derivative and a highly nitrated phenol.

Properties

CAS No.

61423-14-1

Molecular Formula

C16H21ClN4O7

Molecular Weight

416.8 g/mol

IUPAC Name

1-chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol

InChI

InChI=1S/C10H18ClN.C6H3N3O7/c11-12-8-4-3-7-10(12)9-5-1-2-6-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h9-10H,1-8H2;1-2,10H

InChI Key

NUTVYXYZHQEAKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCCCN2Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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